acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Description
The compound acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- (CAS: 593238-39-2, C₂₄H₂₀ClN₃O₃S, molar mass: 465.95 g/mol) is a structurally complex acetamide derivative . Its core structure includes:
- A phenoxy group substituted with 4-chloro and 2-methyl moieties.
- A thioxomethyl (-N-C(=S)-) linkage to a phenyl ring bearing a 3-hydroxy group and a 5-methyl-2-benzoxazolyl substituent.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-13-3-7-21-18(9-13)27-23(32-21)17-6-5-16(11-19(17)29)26-24(33)28-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11,29H,12H2,1-2H3,(H2,26,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOPITVWDLQIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the phenoxyacetamide core: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)acetamide.
Introduction of the benzoxazole moiety: The benzoxazole ring is synthesized separately and then coupled with the phenoxyacetamide core through a series of condensation reactions.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy-Substituted Acetamide Herbicides
Several herbicidal acetamides share the phenoxyacetamide backbone but differ in substituents and activity:
Key Differences :
Thiazole- and Thioxo-Functionalized Acetamides
Compounds with thiazole or thioxo groups highlight structural versatility and diverse applications:
Key Differences :
- The target compound’s benzoxazole ring may enhance π-π stacking in biological targets compared to thiazole-based analogs .
- Thioxo groups (e.g., in thiazolidinones) are critical for hydrogen bonding in hypoglycemic agents, whereas the target’s thioxomethyl group could enable unique interactions .
Triazole- and Benzothiazole-Linked Acetamides
Triazole and benzothiazole derivatives emphasize heterocyclic diversity :
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position Matters: In phenoxyacetamides, chloro groups at the 4-position (vs. 2- or 6-) optimize herbicidal activity by mimicking natural auxin .
- Heterocyclic Moieties Enhance Selectivity : Benzoxazole and thiazole rings improve target binding in enzymes (e.g., PPAR-γ, kinases) compared to simpler acetamides .
- Thioxo vs. Thioxomethyl: Thioxo groups (C=S) in thiazolidinones enhance hypoglycemic activity, while thioxomethyl (N-C=S) may stabilize protein adducts in herbicidal action .
Data Tables
Table 1: Structural Comparison of Key Acetamides
| Feature | Target Compound | WH7 (Auxin Mimic) | N-(4-Oxo-2-thioxothiazolidin-3-yl)acetamide |
|---|---|---|---|
| Phenoxy Substituent | 4-Chloro-2-methyl | 4-Chloro-2-methyl | None |
| Heterocycle | Benzoxazole | 1,2,4-Triazole | Thiazolidinone |
| Bioactivity | Undisclosed | Root growth inhibition | Anticancer (HepG-2) |
| Reference |
Biological Activity
Acetamide, 2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- (CAS No. 593238-74-5) is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of approximately 481.95 g/mol. Its structure includes a chloro-substituted phenoxy group and a thioxomethyl moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3O4S |
| Molecular Weight | 481.95 g/mol |
| CAS Number | 593238-74-5 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that thioxomethyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Effects
The presence of the chloro and thioxomethyl groups in acetamide derivatives has been linked to antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.
Toxicity and Safety
According to safety data, acetamide derivatives can cause skin irritation and are harmful if ingested. The acute toxicity classification indicates that caution should be exercised when handling these compounds.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of thioxomethyl derivatives for their anticancer properties. The results indicated that certain modifications enhanced their efficacy against breast cancer cell lines, with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : In a study conducted by researchers at a pharmaceutical institute, various acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
